molecular formula C11H15NO2S B12576381 N-[2-(Benzylsulfanyl)ethyl]glycine CAS No. 192123-62-9

N-[2-(Benzylsulfanyl)ethyl]glycine

Cat. No.: B12576381
CAS No.: 192123-62-9
M. Wt: 225.31 g/mol
InChI Key: VJOGNPYLUIIEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(Benzylsulfanyl)ethyl]glycine is a glycine derivative featuring a benzylsulfanyl ethyl group (-SCH₂C₆H₅) attached to the amino nitrogen.

Properties

CAS No.

192123-62-9

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

2-(2-benzylsulfanylethylamino)acetic acid

InChI

InChI=1S/C11H15NO2S/c13-11(14)8-12-6-7-15-9-10-4-2-1-3-5-10/h1-5,12H,6-9H2,(H,13,14)

InChI Key

VJOGNPYLUIIEPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCCNCC(=O)O

Origin of Product

United States

Preparation Methods

Method Overview (Based on Patent CN1477095A and CN1202076C)

  • Reactants: Benzyl chloride and glycine ethyl ester.
  • Catalyst: Mixture of pyridine and xylidene(s) in weight ratios ranging from 1:1 to 5:1.
  • Solvent: Aromatic hydrocarbons such as toluene, o-xylene, p-xylene, or m-xylene.
  • Additives: Anhydrous sodium sulfate (30–150% by weight relative to benzyl chloride) to aid reaction.
  • Reaction Conditions: Temperature between 110–140 °C, reaction time 6–12 hours.
  • Post-Reaction Processing: Filtration to remove solids, distillation at 105–115 °C to remove substrates, followed by rectification at 142–143 °C under reduced pressure (10 mmHg) to purify the product.
  • Yield and Purity: Product content exceeds 97%, with high yield and low cost due to simplified steps.
Parameter Range/Value
Benzyl chloride : Glycine ethyl ester 1 : 1.5 to 3
Catalyst (pyridine:xylidene) ratio 1:1 to 5:1
Catalyst amount (% of benzyl chloride) 5–10%
Solvent load (times glycine ester) 4–10 times
Sodium sulfate (% of benzyl chloride) 30–150%
Reaction temperature (°C) 110–140
Reaction time (hours) 6–12
Distillation temperature (°C) 105–115
Rectification temperature (°C) 142–143
Rectification pressure (mmHg) 10

This method is industrially viable due to its simplicity, cost-effectiveness, and high purity of the product.

Introduction of the Benzylsulfanyl Group

To prepare this compound, the benzylsulfanyl moiety can be introduced via nucleophilic substitution or alkylation reactions involving thiol or sulfide intermediates.

Typical Approach:

  • Starting Material: Glycine or glycine ester derivatives.
  • Reagent: Benzyl mercaptan (benzyl thiol) or benzylsulfanyl chloride.
  • Reaction Type: Nucleophilic substitution or alkylation on a suitable ethylglycine intermediate bearing a leaving group (e.g., halide).
  • Catalysts and Bases: Organic bases such as triethylamine or pyridine to neutralize acid byproducts.
  • Solvents: Polar aprotic solvents like acetonitrile or aromatic solvents such as toluene.
  • Temperature: Mild to moderate heating (room temperature to 60 °C) to promote substitution without side reactions.

This approach is supported by analogous syntheses of N-substituted glycine derivatives where alkylation with benzyl halides or sulfonyl halides is performed under mild conditions with bases and catalysts.

Alternative Synthetic Routes and Catalysis

Phase Transfer Catalysis (PTC)

  • Alkylation of glycine derivatives using benzyl halides under PTC conditions has been reported to improve yields and selectivity.
  • Typical catalysts include tetrabutylammonium bromide.
  • Reactions are conducted in biphasic systems (aqueous base and organic solvent) at low temperatures (around 5 °C).
  • This method allows for efficient alkylation with controlled reaction times (30–60 minutes) and good yields (47–70% for related amino esters).

Purification and Characterization

  • After synthesis, purification typically involves filtration, distillation, and recrystallization.
  • Distillation under reduced pressure is used to remove unreacted substrates and isolate the product.
  • Purity is confirmed by chromatographic methods and spectroscopic analysis (NMR, IR, MS).
  • Product yields are generally high (>95%) with purity exceeding 97% in optimized processes.

Summary Table of Preparation Parameters

Step Conditions/Details Notes
Alkylation of glycine ester Benzyl chloride + glycine ethyl ester Catalyst: pyridine/xylidene mixture
Catalyst ratio Pyridine:xylidene = 1–5 : 1 5–10% catalyst relative to benzyl chloride
Solvent Toluene or xylene isomers 4–10 times solvent relative to glycine ester
Additive Anhydrous sodium sulfate (30–150% w/w benzyl chloride) Enhances reaction efficiency
Reaction temperature 110–140 °C 6–12 hours
Post-reaction purification Filtration, distillation (105–115 °C), rectification (142–143 °C, 10 mmHg) Product purity >97%
Introduction of sulfanyl group Alkylation with benzyl mercaptan or benzylsulfanyl chloride Base: triethylamine or pyridine; solvent: acetonitrile or toluene; temp: RT–60 °C
Alternative catalysis Phase transfer catalysis with tetrabutylammonium bromide Biphasic system, low temp (5 °C)

Research Findings and Industrial Relevance

  • The described methods provide a scalable, cost-effective route to N-substituted glycine derivatives, including this compound.
  • Use of mixed catalysts and controlled reaction conditions minimizes side reactions and impurities.
  • The addition of anhydrous sodium sulfate improves reaction yield by removing water formed during the reaction.
  • Distillation and rectification under reduced pressure ensure high purity suitable for pharmaceutical or biochemical applications.
  • Phase transfer catalysis offers an alternative for milder conditions and shorter reaction times.
  • These methods avoid hazardous reagents and complex purification steps, enhancing industrial feasibility.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzylsulfanyl)ethyl]glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

N-[2-(Benzylsulfanyl)ethyl]glycine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(Benzylsulfanyl)ethyl]glycine involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with enzymes and proteins, potentially modifying their activity. The glycine backbone allows the compound to be incorporated into peptides and proteins, influencing their structure and function .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfur-Containing Glycine Derivatives

(a) N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine
  • Structure: Contains a sulfonamide (-SO₂NH-) group and a nitro (-NO₂) substituent on the phenyl ring.
  • Key Differences: The sulfonamide group enhances polarity and hydrogen-bonding capacity compared to the thioether (-S-) in N-[2-(Benzylsulfanyl)ethyl]glycine.
(b) 2-(Benzylsulfanyl)-7H-purin-6-one
  • Structure : A purine derivative with a benzylsulfanyl substituent at position 2.
  • Key Differences : The purine ring system confers aromaticity and planar geometry, contrasting with the flexible glycine backbone. This compound exhibits stability in hydrazone form, suggesting applications in heterocyclic chemistry .
(c) N-Methyl-N-[4-(methylsulfonyl)-1,3-benzothiazol-2-yl]glycine
  • Structure : Features a methylsulfonyl (-SO₂CH₃) group on a benzothiazole ring.
  • Key Differences : The sulfonyl group increases hydrophilicity and metabolic stability compared to the benzylsulfanyl group. The benzothiazole moiety may enhance fluorescence or metal-binding properties .

Substituted Benzyl Glycine Analogs

(a) N-Benzylglycine
  • Structure : Simplest analog with a benzyl (-CH₂C₆H₅) group attached to glycine.
  • Melting point: 232°C (dec.), indicating high thermal stability .
(b) 2-[Benzyl-(4-bromophenyl)sulfonylamino]-N-(furan-2-ylmethyl)acetamide
  • Structure : Contains a sulfonamide group linked to a bromophenyl ring and a furan substituent.
  • The furan group adds π-electron density, influencing electronic properties .

Pharmacologically Relevant Analogs

(a) Betiatide (S-Benzoylmercaptoacetyltriglycine)
  • Structure : A tripeptide with a benzoylthio (-SCOC₆H₅) group.
  • Key Differences : The thioester linkage is hydrolytically unstable compared to the thioether in this compound. Used in radiopharmaceuticals for renal imaging .
(b) N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-(methylsulfonyl)glycine
  • Structure : Incorporates a benzodioxin ring and methylsulfonyl group.
  • Key Differences : The benzodioxin ring enhances oxygen-rich aromaticity, while the sulfonyl group improves solubility in polar solvents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Functional Groups Notable Properties References
This compound C₁₁H₁₅NO₂S 225.30 Thioether, glycine Hybrid hydrophilicity/lipophilicity
N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine C₁₄H₁₂N₂O₅S 320.32 Sulfonamide, nitro High polarity, hydrogen-bonding
2-(Benzylsulfanyl)-7H-purin-6-one C₁₂H₁₀N₄OS 266.30 Purine, thioether Hydrazone stability
N-Benzylglycine C₉H₁₁NO₂ 165.19 Benzyl, glycine High melting point (232°C)
Betiatide C₁₄H₁₅N₃O₅S 337.35 Thioester, tripeptide Radiopharmaceutical use

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.